Cas no 43101-07-1 (6-Azidonaphthalene-2-sulfonamide)

6-Azidonaphthalene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 43101-07-1
- 6-azidonaphthalene-2-sulfonamide
- EN300-27733580
- 6-Azidonaphthalene-2-sulfonamide
-
- Inchi: 1S/C10H8N4O2S/c11-14-13-9-3-1-8-6-10(17(12,15)16)4-2-7(8)5-9/h1-6H,(H2,12,15,16)
- InChI Key: ZAZXVBAGOWYVTJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC2C=C(C=CC=2C=1)N=[N+]=[N-])(N)(=O)=O
Computed Properties
- Exact Mass: 248.03679668g/mol
- Monoisotopic Mass: 248.03679668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 82.9Ų
6-Azidonaphthalene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27733580-0.05g |
6-azidonaphthalene-2-sulfonamide |
43101-07-1 | 95.0% | 0.05g |
$876.0 | 2025-03-19 | |
Enamine | EN300-27733580-1.0g |
6-azidonaphthalene-2-sulfonamide |
43101-07-1 | 95.0% | 1.0g |
$1043.0 | 2025-03-19 | |
Enamine | EN300-27733580-0.1g |
6-azidonaphthalene-2-sulfonamide |
43101-07-1 | 95.0% | 0.1g |
$917.0 | 2025-03-19 | |
Enamine | EN300-27733580-10.0g |
6-azidonaphthalene-2-sulfonamide |
43101-07-1 | 95.0% | 10.0g |
$4483.0 | 2025-03-19 | |
Enamine | EN300-27733580-0.25g |
6-azidonaphthalene-2-sulfonamide |
43101-07-1 | 95.0% | 0.25g |
$959.0 | 2025-03-19 | |
Enamine | EN300-27733580-0.5g |
6-azidonaphthalene-2-sulfonamide |
43101-07-1 | 95.0% | 0.5g |
$1001.0 | 2025-03-19 | |
Enamine | EN300-27733580-5.0g |
6-azidonaphthalene-2-sulfonamide |
43101-07-1 | 95.0% | 5.0g |
$3023.0 | 2025-03-19 | |
Enamine | EN300-27733580-2.5g |
6-azidonaphthalene-2-sulfonamide |
43101-07-1 | 95.0% | 2.5g |
$2043.0 | 2025-03-19 |
6-Azidonaphthalene-2-sulfonamide Related Literature
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
Additional information on 6-Azidonaphthalene-2-sulfonamide
Introduction to 6-Azidonaphthalene-2-sulfonamide (CAS No. 43101-07-1)
6-Azidonaphthalene-2-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 43101-07-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of naphthalene derivatives, characterized by the presence of both azido and sulfonamide functional groups. These structural features contribute to its unique chemical properties and potential biological activities, making it a subject of extensive study in academic and industrial settings.
The molecular structure of 6-Azidonaphthalene-2-sulfonamide consists of a naphthalene core substituted at the 2-position with a sulfonamide group and at the 6-position with an azido group. The sulfonamide moiety (-SO₂NH₂) is known for its ability to form hydrogen bonds, which enhances its solubility in polar solvents and its interaction with biological targets. On the other hand, the azido group (-N₃) introduces reactivity that can be exploited in synthetic chemistry and drug development. The combination of these two functional groups makes 6-Azidonaphthalene-2-sulfonamide a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in 6-Azidonaphthalene-2-sulfonamide due to its potential applications in medicinal chemistry. Researchers have been exploring its pharmacological properties, particularly its role as a precursor in the development of novel therapeutic agents. The azido group, for instance, can be selectively transformed into other functional groups through various chemical reactions, such as decomposition into nitrogen gas or substitution with alkyl or aryl groups. This reactivity makes it a valuable building block for constructing more intricate molecular architectures.
One of the most promising areas of research involving 6-Azidonaphthalene-2-sulfonamide is its use in the synthesis of bioactive compounds. Studies have shown that derivatives of this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide group is particularly noted for its ability to interact with biological targets such as enzymes and receptors, leading to therapeutic effects. Additionally, the naphthalene core provides a stable scaffold that can be modified to enhance specific biological activities.
The synthesis of 6-Azidonaphthalene-2-sulfonamide typically involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonamide group often involves nucleophilic substitution reactions, while the azido group can be introduced through metal-catalyzed azide coupling reactions or direct azidation methods. Advanced synthetic techniques, such as flow chemistry and catalytic processes, have been employed to improve yields and reduce byproduct formation.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 6-Azidonaphthalene-2-sulfonamide. Molecular modeling studies have helped researchers predict its interactions with biological targets and optimize its structure for enhanced efficacy. These computational approaches complement traditional experimental methods, providing a more comprehensive understanding of the compound's properties.
The pharmacokinetic profile of 6-Azidonaphthalene-2-sulfonamide is another area of active investigation. Researchers are studying how this compound is absorbed, distributed, metabolized, and excreted by the body. This information is critical for designing effective drug formulations and predicting potential side effects. Preclinical studies have begun to explore the safety and efficacy of 6-Azidonaphthalene-2-sulfonamide in animal models, providing valuable insights into its potential as a therapeutic agent.
Industrial applications of 6-Azidonaphthalene-2-sulfonamide are also being explored beyond pharmaceuticals. Its unique chemical properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings. The ability to incorporate sulfonamide and azido groups into polymer backbones can lead to materials with enhanced durability, biodegradability, or functional properties.
The future prospects for 6-Azidonaphthalene-2-sulfonamide appear promising, with ongoing research expected to uncover new applications and refine synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies will likely accelerate progress in this field. As our understanding of molecular interactions continues to grow, compounds like 6-Azidonaphthalene-2-sulfonamide are poised to play a significant role in addressing complex challenges in medicine and materials science.
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